molecular formula C18H14N2 B8314150 2-(1-Methyl-1H-indol-5-yl)quinoline

2-(1-Methyl-1H-indol-5-yl)quinoline

Cat. No.: B8314150
M. Wt: 258.3 g/mol
InChI Key: BOFOGIHGTHPFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-1H-indol-5-yl)quinoline is a synthetic hybrid compound incorporating quinoline and 1-methyl-1H-indole pharmacophores, designed for advanced medicinal chemistry and drug discovery research. Compounds featuring this structural motif are of significant interest in oncology research, as related quinoline-indole derivatives have demonstrated potent and selective anti-proliferative activities against various human cancer cell lines, including breast adenocarcinoma (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) . The mechanism of action for such hybrids is multifaceted; they are known to interact with cellular DNA, impede DNA synthesis, induce oxidative stress, and trigger apoptosis through pathways involving chromatin condensation and nuclear fragmentation . Furthermore, research indicates that these compounds can induce specific cell cycle arrest, typically in the G2 or S phases, effectively halting the proliferation of cancerous cells . Beyond its prominent application in anticancer research, the inherent properties of the quinoline and indole scaffolds suggest potential utility in other research domains. The indole nucleus is a privileged structure in medicinal chemistry, found in numerous natural products and marketed drugs, and is associated with a broad spectrum of biological activities . Similarly, quinoline-based compounds have established roles in research targeting infectious diseases, including antimalarial and antimicrobial applications . Researchers will find this compound to be a versatile building block for constructing novel chemical entities or for probing complex biological pathways. Handling Note: For research purposes only. Not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

2-(1-methylindol-5-yl)quinoline

InChI

InChI=1S/C18H14N2/c1-20-11-10-15-12-14(7-9-18(15)20)17-8-6-13-4-2-3-5-16(13)19-17/h2-12H,1H3

InChI Key

BOFOGIHGTHPFEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(1-Methyl-1H-indol-5-yl)quinoline and related quinoline-indole hybrids:

Compound Name Structure Synthesis Method Biological Activity Physical Data Reference
This compound Quinoline linked to 1-methylindole at C2 Likely via Pd-catalyzed cross-coupling or condensation (inferred from analogs) Not explicitly reported (potential kinase inhibition inferred) N/A
E-2-Styrylquinolines Quinoline with styryl group at C2 Condensation of 2-methylquinoline with benzyl alcohols/amines or aldehydes HIV-1 integrase inhibition, antiallergic Varies by substituent
1-Methyl-2-phenyl-1H-imidazo[4,5-f]quinoline Imidazole fused to quinoline at C4 and C5 Reduction of 6-nitroquinoline-5-amine, followed by cyclization with benzaldehyde Antimicrobial activity Yield: 50–70%; NMR data provided
4-(1-(2-Methylpropanoyl)-2,3-dihydro-1H-indol-5-yl)isoquinoline (12) Isoquinoline linked to dihydroindole at C4 Acylation of dihydroindole with isobutyryl chloride in THF CYP enzyme inhibition (potential corticoid/estrogen applications) mp: 149–151°C; Rf = 0.12 (EtOAc/hexane)
11-Chloro-5-methyl-1OH-indolo[3,2-b]quinolin-5-ium chloride Indoloquinoline with chlorine and methyl substituents Halogenation of indoloquinoline precursors Anticancer (cryptolepine analogs) Synthetic yields: 60–80%
1,2-Dihydro-2-(1-methyl-3-indolyl)-1-(5-methyl-1-pyrrolin-2-yl)quinoline (3a) Quinoline fused to indole and pyrrolidine rings Condensation of 1-methylindole, 5-methyl-2-pyrrolidinone, and quinoline Not reported mp: 175–177°C; Anal. C 80.75%, H 6.64%

Key Observations:

Hybrid Systems: Indoloquinolines (e.g., cryptolepine analogs) fuse indole and quinoline into a planar tricyclic system, whereas this compound retains a non-fused, flexible structure .

Synthetic Routes: Cross-coupling reactions (e.g., Suzuki-Miyaura) are common for attaching aromatic groups to quinoline, as seen in analogous compounds . Cyclization strategies dominate fused systems (e.g., imidazo[4,5-f]quinolines), whereas non-fused hybrids like this compound may require stepwise functionalization .

Biological Relevance: E-2-styrylquinolines exhibit antiviral activity, while imidazo[4,5-f]quinolines show antimicrobial effects. The biological profile of this compound remains underexplored but may align with kinase or CYP inhibition due to structural similarities to reported inhibitors .

Physical Properties: Melting points for indole-quinoline hybrids range from 149–177°C, influenced by substituent polarity and molecular rigidity . NMR data (e.g., δ 2.80 ppm for methyl groups in ) highlight distinct electronic environments for methylindole moieties .

Research Findings and Implications

  • Synthetic Challenges: The methyl group at the indole N1 position in this compound may hinder electrophilic substitution reactions, necessitating protective strategies during synthesis .
  • Structure-Activity Relationships (SAR): Electron-donating groups (e.g., methyl on indole) enhance metabolic stability but may reduce solubility . Planar fused systems (e.g., indoloquinolines) exhibit stronger DNA intercalation, while non-fused hybrids like this compound may target enzymes or receptors .
  • Future Directions: Computational modeling (e.g., docking studies) could predict binding modes for this compound against therapeutic targets like HIV integrase or CYP450 isoforms .

Preparation Methods

Synthesis of Acetylindole Derivatives

The synthesis begins with the preparation of acetylindole intermediates (21a–c), which serve as precursors for N-tosylhydrazone formation. Three distinct routes are employed:

  • 21a (3-Acetyl-6-methoxyindole) : Synthesized via Vilsmeier-Haack reaction using 6-methoxyindole (20), phosphoryl chloride (POCl₃), and dimethylacetamide (DMA) at 0°C to room temperature (89.6% yield).

  • 21b (4-Acetylindole) : Produced through Grignard addition of methylmagnesium bromide (CH₃MgBr) to indole-4-aldehyde (22), followed by oxidation with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) (35.2% over two steps).

  • 21c (N-Boc-5-acetylindole) : Generated by treating indole-5-carboxylic acid (23) with methyllithium (CH₃Li) in tetrahydrofuran (THF), followed by Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) and sodium hydride (NaH) (72.9% yield).

These acetylindoles are critical for introducing variability in the indole ring’s substitution pattern, which influences subsequent coupling efficiency.

Formation of N-Tosylhydrazone Intermediates

Acetylindoles 21a–c are converted to their corresponding N-tosylhydrazones (25a–c) by refluxing with p-toluenesulfonhydrazide in ethanol at 90°C for 2 hours. This step facilitates the generation of a stable intermediate for palladium-mediated coupling.

Coupling with 4-Chloro-2-methylquinoline

The pivotal cross-coupling reaction employs 4-chloro-2-methylquinoline (29) and N-tosylhydrazones 25a–c under palladium catalysis. Optimized conditions include:

  • Catalyst system : PdCl₂(CH₃CN)₂ (5 mol%) and Xphos ligand (10 mol%).

  • Base : Lithium tert-butoxide (t-BuOLi) in THF.

  • Temperature : 90°C for 2 hours.

This step yields quinoline-indole adducts 26a–c in moderate to good yields (50.2–70.5%).

N-Methylation to Yield Target Compound

The final step involves N-methylation of the indole nitrogen in 26a using sodium hydride (NaH) and methyl iodide (CH₃I) in THF at 0°C to room temperature. This reaction proceeds efficiently (72–85.2% yield) to afford this compound (27a).

Analysis of Reaction Conditions and Yields

The palladium-catalyzed method demonstrates robustness but requires careful optimization of catalysts, ligands, and bases. Key findings include:

StepReagents/ConditionsYield (%)
Acetylindole synthesisVilsmeier-Haack, Grignard, or CH₃Li routes35.2–89.6
N-Tosylhydrazone formationp-Toluenesulfonhydrazide, EtOH, 90°CNot reported
Cross-couplingPdCl₂(CH₃CN)₂, Xphos, t-BuOLi, 90°C50.2–70.5
N-MethylationNaH, CH₃I, THF, 0°C to rt72–85.2

Notably, the cross-coupling step’s yield varies with the indole substituent’s electronic nature. Electron-donating groups (e.g., methoxy in 21a) enhance coupling efficiency compared to unsubstituted analogs.

Alternative Synthetic Strategies

While palladium catalysis dominates the literature, alternative methodologies for related indoloquinolines suggest potential adaptability:

Iodine-Mediated Cyclization

Parvatkar and Tilve achieved a one-pot synthesis of quinindoline using iodine (0.1 equiv.) in phenyl ether (45% yield) . While this approach simplifies step count, its applicability to N-methylated derivatives remains unexplored.

Q & A

Basic: What are the common synthetic routes for 2-(1-Methyl-1H-indol-5-yl)quinoline, and what factors influence yield optimization?

Answer:
The synthesis typically involves multi-step organic reactions. A standard approach includes:

Indole Functionalization : Introducing substituents to the indole core via alkylation or halogenation. For example, methylation at the 1-position of indole is critical for steric and electronic modulation .

Quinoline-Indole Coupling : Cross-coupling reactions (e.g., Suzuki-Miyaura) to link the indole and quinoline moieties. Catalytic systems (e.g., Pd(PPh₃)₄) and inert atmospheres are essential for minimizing side reactions .

Purification : Column chromatography or recrystallization to isolate the product.
Key Factors : Reaction temperature (e.g., controlled heating to avoid decomposition), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (1–5 mol%) significantly impact yield .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of quinoline-indole hybrids?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hybridization. For instance, the methyl group at the indole 1-position appears as a singlet (~δ 3.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing positional isomers .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry using programs like SHELXL for refinement .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay for viability) to reduce variability .
  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values under identical conditions. For example, discrepancies in sperm motility enhancement ( ) may arise from differing ATP concentration ranges .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., bromine vs. chlorine substitutions in ) to identify substituent-specific trends .

Advanced: What strategies are recommended for minimizing byproduct formation during the alkylation of the indole nitrogen in this compound?

Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., NH of indole) using Boc or Fmoc groups to direct regioselectivity .
  • Low-Temperature Alkylation : Perform reactions at 0–5°C to suppress electrophilic aromatic substitution side reactions .
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .

Advanced: How can computational chemistry approaches be integrated with experimental data to predict the binding affinity of this compound to neurological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors. Indole’s aromatic system often shows π-π stacking with receptor residues .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between methyl and bulkier substituents at the indole 1-position .
  • Validation : Correlate computational results with in vitro assays (e.g., radioligand displacement) to refine force field parameters .

Basic: What are the established protocols for testing anticancer efficacy of quinoline-indole hybrids in vitro?

Answer:

  • Cell Viability Assays : MTT or resazurin-based assays using cancer cell lines (e.g., HeLa) with 48–72 hr incubation .
  • Apoptosis Detection : Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic populations .
  • Cell Cycle Analysis : Propidium iodide staining to identify phase-specific arrest (e.g., G2/M arrest in ) .

Advanced: What analytical methodologies enable differentiation between positional isomers in complex quinoline-indole systems?

Answer:

  • 2D NMR (NOESY/ROESY) : Detects spatial proximity between protons (e.g., distinguishing 5- vs. 6-substituted indoles) .
  • High-Resolution LC-MS/MS : Fragmentation patterns (e.g., quinoline ring cleavage) differentiate isomers with identical masses .
  • X-ray Powder Diffraction (XRPD) : Identifies unique crystalline phases for solid-state characterization .

Advanced: How should researchers design structure-activity relationship (SAR) studies to elucidate the role of the methyl group at the indole 1-position?

Answer:

  • Analog Synthesis : Prepare derivatives with hydrogen, ethyl, or aryl groups at the 1-position while keeping other substituents constant .
  • Biological Profiling : Test analogs for activity (e.g., IC₅₀ in cytotoxicity assays) and correlate with steric/electronic parameters (e.g., Taft’s steric constant) .
  • Computational Modeling : Compare binding poses of methyl vs. non-methyl analogs in target active sites to identify steric clashes or favorable interactions .

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